molecular formula C17H16ClFN2O2 B6721191 N-[2-chloro-5-(propanoylamino)phenyl]-2-fluoro-5-methylbenzamide

N-[2-chloro-5-(propanoylamino)phenyl]-2-fluoro-5-methylbenzamide

Cat. No.: B6721191
M. Wt: 334.8 g/mol
InChI Key: UYROSPYUHMPAQI-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(propanoylamino)phenyl]-2-fluoro-5-methylbenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro, propanoylamino, fluoro, and methyl group attached to a benzamide core. Its distinct molecular configuration makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-chloro-5-(propanoylamino)phenyl]-2-fluoro-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c1-3-16(22)20-11-5-6-13(18)15(9-11)21-17(23)12-8-10(2)4-7-14(12)19/h4-9H,3H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYROSPYUHMPAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(propanoylamino)phenyl]-2-fluoro-5-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: The starting material, a suitable benzene derivative, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amino group is acylated with propanoyl chloride to form the propanoylamino derivative.

    Halogenation: Chlorination and fluorination steps are carried out to introduce the chloro and fluoro substituents, respectively.

    Amidation: Finally, the compound undergoes amidation to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(propanoylamino)phenyl]-2-fluoro-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

N-[2-chloro-5-(propanoylamino)phenyl]-2-fluoro-5-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(propanoylamino)phenyl]-2-fluoro-5-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(propanoylamino)phenyl]pentanamide
  • N-[2-chloro-5-(propanoylamino)phenyl]-3-methylbenzamide
  • N-[2-chloro-5-(propanoylamino)phenyl]-2-methylbenzamide

Uniqueness

N-[2-chloro-5-(propanoylamino)phenyl]-2-fluoro-5-methylbenzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that differentiate it from similar compounds.

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